Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
Relevance: AZD5153 shares a core structure with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, specifically the 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-piperidine moiety. Both compounds belong to a series of bivalent triazolopyridazine-based BET inhibitors. [] The key structural difference lies in the substituent attached to the piperidine nitrogen. In AZD5153, this is a complex phenoxy-ethyl-dimethylpiperazinone group, whereas the target compound features a simpler 2-methoxyethylcarboxamide substituent. Despite this difference, their shared core structure suggests potential similarities in their binding modes and biological activities.
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates a favorable pharmacokinetic profile and promotes sustained target engagement at tolerated doses in human xenograft tumor models. []
Relevance: Both SGX523 and N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide share the [, , ]triazolo[4,3-b]pyridazine core, emphasizing their common structural foundation within the triazolopyridazine family. [] Differences arise in the substituents on the core structure. SGX523 has a 1-methyl-1H-pyrazol-4-yl group at the 6-position and a quinoline ring at the 3-position through a thioether linkage, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide features a piperidinecarboxamide group at the 6-position and lacks the quinoline moiety. Despite variations in their peripheral structures, the shared core suggests potential commonalities in their binding properties and pharmacological profiles.
Compound Description: Compound 1 is a potent and selective c-Met kinase inhibitor. [] While it displayed desirable pharmacokinetic properties in preclinical studies, it exhibited high in vitro NADPH-dependent covalent binding to microsomal proteins. [] This, along with glutathione trapping studies, suggests bioactivation to a reactive intermediate potentially leading to toxicity. []
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide. [] The key difference lies in the presence of a (3-methylisothiazol-5-yl)methyl group at the 3-position and a methoxy-substituted naphthyridine ring system at the 6-position in Compound 1, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide has a 2-methoxyethylcarboxamide substituent at the 6-position and lacks the isothiazole and naphthyridine moieties. This structural comparison highlights the role of specific substituents in influencing the pharmacological and toxicological profiles of compounds containing the [, , ]triazolo[4,3-b]pyridazine core.
Compound Description: Compound 2 is a structural analog of Compound 1, designed to mitigate bioactivation and potential toxicity. [] It retains the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridine core but introduces a metabolic soft spot on the naphthyridine ring alkoxy substituent. [] Despite these efforts, Compound 2 still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []
Relevance: Similar to N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, Compound 2 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. [] The key difference lies in the presence of a (3-methylisothiazol-5-yl)methyl group at the 3-position and a (2-methoxyethoxy)-substituted naphthyridine ring system at the 6-position in Compound 2, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide features a 2-methoxyethylcarboxamide substituent directly attached to the triazolopyridazine core at the 6-position. Despite these differences, both compounds showcase how modifications to the core structure can significantly impact their metabolic stability and potential for toxicity.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives
Compound Description: These compounds are a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives synthesized and evaluated for antimicrobial activity. [] They were found to exhibit good to moderate activity against various microorganisms. []
Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide. [] Notably, both the derivatives and N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide have substituents on the 6-position of the triazolopyridazine ring, although they differ significantly in their structure. These variations highlight the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in generating diverse compounds with potentially distinct biological activities.
Compound Description: 522-054 is a dual-action compound designed to inhibit α5 GABAA receptors and enhance α7 nAChRs. [] In vitro studies show that transient application of 522-054 induces long-term potentiation of mossy fiber stimulation-induced excitatory postsynaptic currents from CA1 pyramidal neurons of rat hippocampal slices. [] In vivo, 522-054 enhances performance in the radial arm maze and facilitates attentional states in the five-choice serial reaction time trial. []
Relevance: While 522-054 shares the 1,2,4-triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, it lacks the piperidine ring present in the latter. [] This difference in structure leads to different pharmacological profiles, with 522-054 targeting α5 GABAA receptors and α7 nAChRs, while the specific targets of N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide are not defined within the provided context. Nonetheless, both compounds exemplify the use of the triazolopyridazine moiety in developing molecules with central nervous system activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.